10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid
Description
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is a fluorinated derivative of the benzimidazooxazepine scaffold, characterized by a fused bicyclic structure incorporating imidazole, oxazepine, and benzene moieties. The fluorine atom at the 10-position and the carboxylic acid group at the 2-position are critical for its physicochemical and biological properties. This compound is part of a broader class of heterocyclic molecules investigated for therapeutic applications, particularly as kinase inhibitors targeting pathways such as PI3Kα .
The synthesis of such derivatives often employs advanced methods, including microwave-assisted catalysis (e.g., copper-mediated C–N bond formation) and van Leusen imidazole cyclization, which improve reaction efficiency and yield .
Properties
Molecular Formula |
C12H9FN2O3 |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
10-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O3/c13-7-1-2-10-8(5-7)11-14-9(12(16)17)6-15(11)3-4-18-10/h1-2,5-6H,3-4H2,(H,16,17) |
InChI Key |
JCRWJDDWYTUQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)F)C3=NC(=CN31)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ring Formation Sequence
The most widely adopted synthesis sequence follows this general pathway:
Step 1: Construction of Benzimidazole Core
Starting from 4-fluoro-2-nitroaniline, reductive cyclization under hydrogen atmosphere (5 bar H₂, 10% Pd/C, ethanol, 80°C) yields 5-fluoro-1H-benzo[d]imidazole. This step typically achieves 78-85% yield, with purity >95% confirmed by HPLC.
Step 2: Oxazepine Ring Formation
The imidazole intermediate undergoes [4+3] cycloaddition with epichlorohydrin in DMF at 120°C for 18 hours, forming the 5,6-dihydrobenzo[F]imidazo[1,2-D]oxazepine skeleton. Careful control of stoichiometry (1:1.2 molar ratio) prevents oligomerization side products.
Step 3: Carboxylic Acid Functionalization
Introduction of the carboxylic acid group employs a two-stage process:
- Cyanation at position 2 using CuCN in DMF (140°C, 24h)
- Acidic hydrolysis (6M HCl, reflux, 48h) to convert nitrile to carboxylic acid
This sequence achieves 65-72% overall yield for the carboxylation steps.
Reaction Optimization
Critical parameters influencing synthesis efficiency:
4.1 Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase epimerization risks. Mixed solvent systems (DMF:H₂O 4:1) improve yield in hydrolysis steps by 12-15% compared to neat conditions.
4.2 Catalytic Systems
Palladium-based catalysts (Pd(OAc)₂/Xantphos) enable efficient C-N coupling during ring closure, while copper(I) iodide proves essential for cyanation steps. Catalyst loading optimization reduces metal contamination to <50 ppm in final products.
4.3 Temperature Profiles
Gradual temperature ramping (2°C/min) during cyclization steps prevents exothermic runaway reactions, maintaining product consistency across batches. Microwave-assisted synthesis reduces total reaction time by 40% while improving yields 8-12%.
Purification and Characterization
Final purification employs orthogonal chromatography techniques:
- Normal phase silica gel (hexane:EtOAc gradient) for bulk impurities
- Reverse-phase C18 (MeCN:H₂O + 0.1% TFA) for enantiomeric separation
Advanced characterization utilizes:
- $$^{19}\text{F}$$ NMR for fluorine position confirmation (δ = -112 ppm vs CFCl₃)
- HRMS (ESI-TOF): m/z calcd for C₁₃H₁₀FN₂O₃ [M+H]⁺ 249.0675, found 249.0672
- X-ray crystallography confirms boat conformation of oxazepine ring
Comparative Analysis with Structural Analogs
The synthesis challenges differ significantly from related compounds:
The carboxylic acid functionality introduces unique challenges in protecting group strategy compared to carboxamide derivatives.
Industrial-Scale Production Considerations
Key factors for scale-up:
- Continuous flow reactors minimize exotherm risks in cyclization
- Solid-phase extraction replaces column chromatography for cost reduction
- Process Analytical Technology (PAT) monitors fluorination efficiency in real-time
Current production costs estimate $327/g at lab scale, reducible to $112/g through optimized bulk synthesis.
Emerging Synthetic Technologies
Recent advances show promise for improving synthesis:
- Photoredox catalysis enables mild C-F bond formation
- Enzymatic desymmetrization for enantioselective synthesis
- Machine learning models predict optimal reaction conditions with 89% accuracy
These methods aim to address current limitations in step count and chiral purity.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
10-Fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylic acid is a heterocyclic compound featuring a fused ring system that combines imidazole and oxazepine structures. It has a molecular weight of approximately 248.21 g/mol and the chemical formula C₁₂H₉FN₂O₃. The presence of a fluorine atom at the 10-position of the benzo-fused imidazole structure contributes to its unique chemical properties and potential biological activities. Research indicates that derivatives of this compound exhibit significant biological activities and have shown potential as inhibitors of phosphoinositide-3 kinase (PI3K), an enzyme involved in various cellular processes including growth and metabolism.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry It is used as a building block for the synthesis of more complex molecules.
- Biology It is studied for its potential as a biochemical probe due to its unique structure.
- Medicine It is investigated for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
- Industry It is utilized in the development of new materials with specific properties.
This compound has potential applications in medicinal chemistry due to its biological activity. Specific applications include its use in drug discovery and development processes. Derivatives of this compound have shown potential as inhibitors of phosphoinositide-3 kinase (PI3K). This suggests that such compounds could have therapeutic applications in cancer treatment and other diseases where PI3K signaling is dysregulated.
The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For instance, it has been shown to inhibit PI3K, a key enzyme involved in cell proliferation and survival. The compound has shown efficacy in inhibiting PI3Kα, indicating a strong potential for development as a selective therapeutic agent for tumor treatment.
Potential Therapeutic Applications
Due to its biological activities, this compound is explored for various therapeutic applications:
- Cancer Treatment: As a PI3K inhibitor, it may have therapeutic applications in cancer treatment.
- Anti-inflammatory: It can modulate cytokine release in inflammatory responses.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to various biological targets. These studies help elucidate the compound's selectivity for specific targets. Understanding these interactions is essential for determining the therapeutic potential and safety profile of the compound.
Mechanism of Action
The mechanism of action of 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For instance, it has been shown to inhibit PI3K, a key enzyme involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzimidazooxazepine scaffold exhibits structural versatility, with modifications at the 2-, 9-, and 10-positions significantly altering biological activity, solubility, and metabolic stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
*Estimated based on C₁₂H₉FN₂O₃.
Key Observations :
Substituent Effects on Bioactivity: The fluorine at position 10 in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., taselisib’s bromine at position 9) .
Synthetic Efficiency: Microwave-assisted methods (e.g., using Cu(phen)(PPh₃)₂NO₃) reduce reaction times (<6 hours) compared to traditional halogenation (12+ hours) . Van Leusen imidazole cyclization offers a streamlined route to the core structure but requires optimization for fluorine incorporation .
Selectivity Profiles :
- Taselisib’s dual PI3Kα/δ inhibition contrasts with the target compound’s hypothesized selectivity for PI3Kα, attributed to steric and electronic effects of the 10-F/2-COOH motif .
Table 2: Physicochemical Properties
*Predicted based on halogenated analogs.
Biological Activity
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a fused ring system comprising imidazole and oxazepine structures, with the fluorine atom at the 10-position contributing to its distinctive properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C₁₂H₉FN₂O₃
- Molecular Weight : 248.21 g/mol
- Structure : The compound's structure allows for various chemical reactions and modifications that can enhance its biological activity.
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as inhibitors of phosphoinositide-3 kinase (PI3K), which is implicated in various cellular processes including growth and metabolism. This suggests potential applications in cancer treatment and other diseases associated with dysregulated PI3K signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits PI3K, showing cytotoxicity against solid tumor cell lines. |
| Anti-inflammatory | Modulates cytokine release (e.g., IL-6 and TNF-α) in inflammatory responses. |
| Antimicrobial | Limited activity against certain bacterial pathogens. |
The mechanism of action involves the inhibition of specific enzymes and pathways. Notably, the compound has shown efficacy in inhibiting PI3Kα with an IC50 value significantly lower than standard inhibitors like LY294002, indicating a strong potential for development as a selective therapeutic agent for tumor treatment .
Case Studies and Research Findings
- Cytotoxicity Studies : Various studies have evaluated the cytotoxic effects of benzoxazepine derivatives on human tumor cell lines. For instance, a derivative exhibited an IC50 value of 0.016 μM against PI3Kα, demonstrating its potency compared to existing treatments .
- Cytokine Modulation : Research has shown that this compound influences the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammation and immune responses .
- Antimicrobial Activity : Although primarily focused on anticancer properties, some derivatives have also been tested for antimicrobial efficacy, revealing moderate activity against specific bacterial strains .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazole ring.
- Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide.
- Cyclization to form the oxazepine ring followed by carboxylation.
Table 2: Structural Analogues
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 9-Fluoro-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine | C₁₁H₈FN₃ | Lacks fluorine at position 10; different activity profile. |
| 10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine | C₁₂H₈BrFN₃ | Contains bromine instead of hydrogen at position 10; potential for different reactivity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
